molecular formula C11H12N2O5 B14582338 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene CAS No. 61078-10-2

1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene

Cat. No.: B14582338
CAS No.: 61078-10-2
M. Wt: 252.22 g/mol
InChI Key: FBUMUIMTNIJPOD-UHFFFAOYSA-N
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Description

1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-methylbut-2-en-1-yloxy group and two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene typically involves the alkylation of 2,4-dinitrophenol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The alkyl side chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-diaminobenzene.

    Oxidation: 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzoic acid.

Scientific Research Applications

1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The compound’s reactivity is also influenced by the presence of the alkyl side chain, which can undergo oxidation or reduction under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methylbut-2-en-1-yl)oxy]-4-nitrobenzene: Lacks the second nitro group, making it less reactive.

    1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-diaminobenzene: Formed by the reduction of the nitro groups to amino groups.

    1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzoic acid: Formed by the oxidation of the alkyl side chain.

Properties

CAS No.

61078-10-2

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

1-(3-methylbut-2-enoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C11H12N2O5/c1-8(2)5-6-18-11-4-3-9(12(14)15)7-10(11)13(16)17/h3-5,7H,6H2,1-2H3

InChI Key

FBUMUIMTNIJPOD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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